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Compound of Interest

Compound Name:
n-(4,5-Difluoro-2-hydroxy-phenyl)-

acetamide

CAS No.: 356557-98-7

Cat. No.: B3131682

Get Quote

Application Note: Synthesis and Evaluation of Fluorinated Acetamide TMEM16A Inhibitors

Introduction & Scientific Rationale
The calcium-activated chloride channel TMEM16A (ANO1) is a validated therapeutic target for

secretory disorders (e.g., cystic fibrosis, asthma), hypertension, and various carcinomas (GIST,

head and neck squamous cell carcinoma). While early inhibitors like Ani9 and T16Ainh-A01

demonstrated potency, they often suffer from poor metabolic stability and suboptimal

pharmacokinetic profiles.

This guide details the synthesis of a second-generation class of inhibitors: 2-acylamino-

cycloalkylthiophene-3-carboxylic acid arylamides (AACTs). Specifically, we focus on the

incorporation of fluorinated acetamide moieties (e.g., bromodifluoroacetamide) at the C2

position.[1][2]
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Metabolic Stability: The incorporation of fluorine (and bromine) blocks metabolic hotspots,

significantly extending half-life (

) compared to non-halogenated analogs like Ani9.

Potency: The electron-withdrawing nature of the fluorinated group modulates the acidity of

the amide N-H, enhancing hydrogen bond donor capability within the TMEM16A binding

pocket. Compound 10bm, a bromodifluoroacetamide derivative, exhibits an IC

of ~30 nM, approximately 3.6-fold more potent than Ani9.[1][2][3]

Chemical Synthesis Protocol
The synthesis follows a convergent three-stage workflow: (1) Construction of the

aminothiophene core via the Gewald reaction,[4][5][6][7] (2) Derivatization of the C3-carboxylic

acid, and (3) Late-stage C2-acylation with fluorinated moieties.

Stage 1: The Gewald Reaction (Scaffold Synthesis)
This multi-component reaction constructs the 2-aminothiophene core from readily available

cyclic ketones.

Reagents: Cyclohexanone (or substituted analog), Ethyl cyanoacetate, Elemental Sulfur (

), Morpholine (Catalyst/Base), Ethanol.

Mechanism: Knoevenagel condensation followed by thionation and cyclization.[4][5]

Step-by-Step Protocol:

In a round-bottom flask, dissolve Cyclohexanone (10 mmol) and Ethyl cyanoacetate (10

mmol) in Ethanol (30 mL).

Add Elemental Sulfur (10 mmol) and Morpholine (10 mmol) dropwise.

Heat the mixture to 60°C for 4 hours. Note: The reaction is exothermic; monitor temperature

stability.
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Cool to room temperature (RT). The product, Ethyl 2-amino-4,5,6,7-

tetrahydrobenzo[b]thiophene-3-carboxylate, will precipitate as a solid.

Filter, wash with cold ethanol, and dry. (Typical Yield: 70-85%).

Stage 2: C3-Amide Diversification
Direct amidation of the ester is preferred to avoid harsh hydrolysis conditions that might

degrade the thiophene.

Reagents: Substituted Aniline (e.g., 3-chloro-4-methylaniline), Trimethylaluminum (AlMe

, 2M in toluene).

Precaution: AlMe

is pyrophoric. Handle under inert atmosphere (

or Ar).

Step-by-Step Protocol:

Dissolve the substituted Aniline (1.2 eq) in anhydrous Dichloromethane (DCM) under

.

Slowly add AlMe

(1.2 eq) at 0°C and stir for 30 min to form the aluminum amide species.

Add the Gewald ester (from Stage 1, 1.0 eq) dissolved in DCM.

Reflux at 40°C for 12–24 hours. Monitor by LC-MS.

Quench: Carefully add dilute HCl at 0°C. Extract with DCM, dry over MgSO

, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc). Product: 2-amino-thiophene-3-

carboxamide.
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Stage 3: C2-Fluorinated Acetamide Installation (The
"Warhead")
This is the critical step defining the 10bm-like pharmacology.

Reagents: Bromodifluoroacetyl chloride (or Trifluoroacetic anhydride for analogs), Pyridine or

DIPEA, DCM.

Step-by-Step Protocol:

Dissolve the 2-amino-thiophene-3-carboxamide (1.0 eq) in anhydrous DCM.

Add Pyridine (1.5 eq) and cool to 0°C.

Dropwise add Bromodifluoroacetyl chloride (1.1 eq). Critical: Control addition rate to prevent

bis-acylation.

Stir at RT for 2 hours.

Workup: Wash with saturated NaHCO

and brine.

Purification: Recrystallization (EtOH) or HPLC is recommended to remove trace amine

starting material which can interfere with biological assays.

Visualization: Synthesis & Screening Workflows
Figure 1: Synthesis of Fluorinated AACT Inhibitors
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Caption: Three-step convergent synthesis of fluorinated AACT TMEM16A inhibitors starting

from the Gewald reaction.

Figure 2: Biological Screening Cascade
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Caption: Screening cascade prioritizing potency (YFP/Patch Clamp) and metabolic stability

(Microsomes).

Biological Validation Protocols
A. YFP-Iodide Quenching Assay (Primary Screen)
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This assay utilizes the halide sensitivity of YFP-H148Q/I152L mutant. TMEM16A transport of

Iodide (

) quenches YFP fluorescence.

Cell Line: FRT or HEK293 cells stably expressing TMEM16A and YFP-H148Q/I152L.

Seeding: 20,000 cells/well in 96-well black plates (clear bottom).

Compound Addition: Add test compounds (0.01 – 100 µM) in PBS (20 µL). Incubate 10 min.

Activation: Inject Iodide Buffer (PBS with 140 mM NaI instead of NaCl) containing 100 µM

ATP (agonist).

Readout: Measure fluorescence decay (

) over 60 seconds using a FLIPR or standard plate reader (Ex: 500 nm, Em: 535 nm).

Analysis: Calculate slope of quenching. Inhibitors reduce the slope compared to DMSO

control.

B. Electrophysiology (Confirmatory)
Whole-cell patch clamp is required to confirm direct channel inhibition and rule out false

positives (e.g., fluorescence artifacts).

Rig: Axopatch 200B or similar amplifier.

Pipette Solution (Intracellular): 130 mM CsCl, 1 mM MgCl

, 10 mM HEPES, 5 mM MgATP, 500 nM free Ca

(buffered with EGTA) to activate TMEM16A.

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

, 10 mM HEPES, 10 mM Glucose.
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Protocol: Hold at 0 mV. Step pulses from -100 mV to +100 mV (20 mV increments).

Success Metric: Compound 10bm should show voltage-independent inhibition with IC

< 50 nM.

Summary Data & Structure-Activity Relationships
(SAR)

Feature Modification
Effect on TMEM16A
Potency

C2-Acetamide
Non-substituted (

)
Moderate Potency (Baseline)

Bromodifluoromethyl (

)

High Potency (30 nM) & High

Stability

Trifluoromethyl (

)
Good Potency, High Stability

C3-Arylamide Phenyl Low Potency

3-Chloro-4-methylphenyl Optimal Potency

Thiophene Core Tetrahydrobenzo (Cyclohexyl) Optimal steric fit

Cyclopentyl Reduced Potency
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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